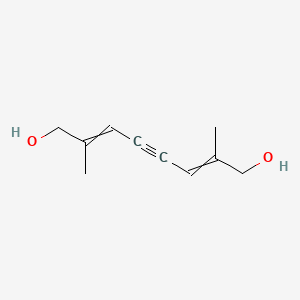
2,7-Dimethylocta-2,6-dien-4-yne-1,8-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dimethylocta-2,6-dien-4-yne-1,8-diol is an organic compound characterized by its unique structure, which includes both alkyne and diol functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethylocta-2,6-dien-4-yne-1,8-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethylhex-3-yne-2,5-diol.
Reaction with Trichloromethanesulfenyl Chloride: The starting material undergoes a reaction with trichloromethanesulfenyl chloride to form an intermediate product.
Electrocyclic Ring-Closure Reaction: Under thermal conditions, the intermediate undergoes an electrocyclic ring-closure reaction to produce the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper reaction conditions and purification methods to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dimethylocta-2,6-dien-4-yne-1,8-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
2,7-Dimethylocta-2,6-dien-4-yne-1,8-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,7-Dimethylocta-2,6-dien-4-yne-1,8-diol involves its functional groups:
Alkyne Group: Participates in reactions such as cycloaddition and nucleophilic addition.
Diol Groups: Involved in hydrogen bonding and can act as nucleophiles in substitution reactions.
Molecular Targets and Pathways: The compound can interact with various enzymes and proteins, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Dimethyloctadiyne-3,5-diol: Similar structure but with different positions of the alkyne and diol groups.
2,6-Dimethylocta-2,7-diene-1,6-diol: Similar structure but with different positions of the double bonds and hydroxyl groups.
Propriétés
Numéro CAS |
63184-91-8 |
|---|---|
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
2,7-dimethylocta-2,6-dien-4-yne-1,8-diol |
InChI |
InChI=1S/C10H14O2/c1-9(7-11)5-3-4-6-10(2)8-12/h5-6,11-12H,7-8H2,1-2H3 |
Clé InChI |
MEAONJBNSODGKA-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC#CC=C(C)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


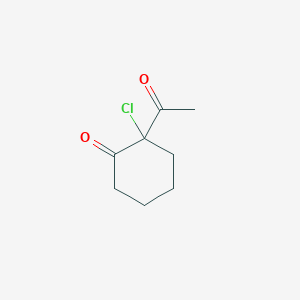
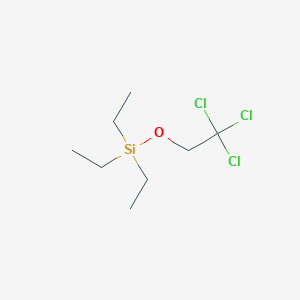
![[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylselanylphosphonic acid](/img/structure/B14510938.png)
![2,5-Bis[4-(chloromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B14510944.png)
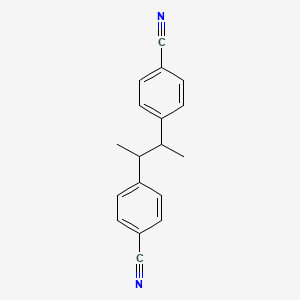
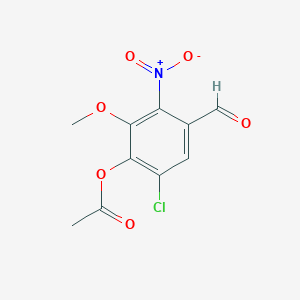
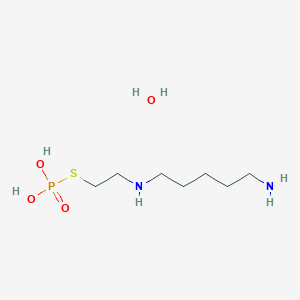
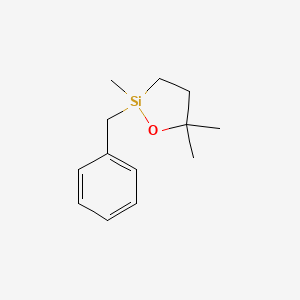
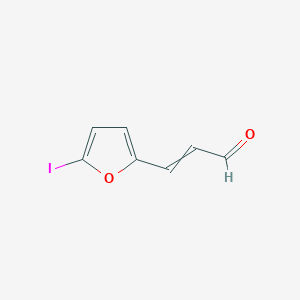
![Dimethyl 3-[3-(1-ethoxyethoxy)propyl]pent-2-enedioate](/img/structure/B14510971.png)
![3-[4-(Propan-2-yl)phenyl]naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14510978.png)
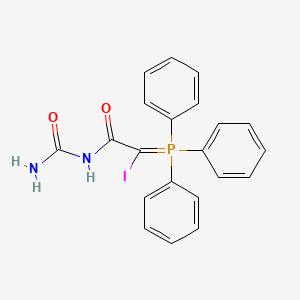
![(1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone]](/img/structure/B14510988.png)
![1-(Diethylamino)-3-[di(propan-2-yl)amino]propan-2-ol](/img/structure/B14510993.png)
